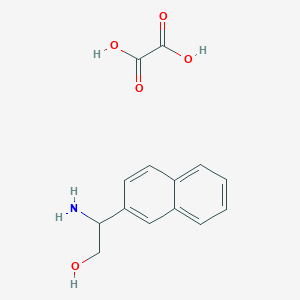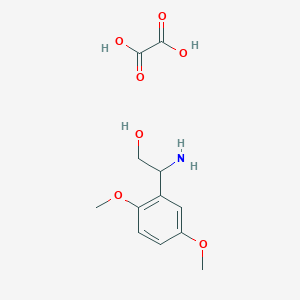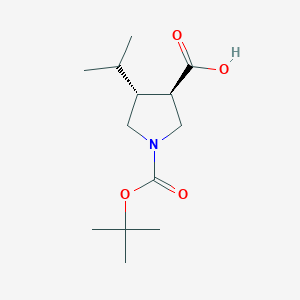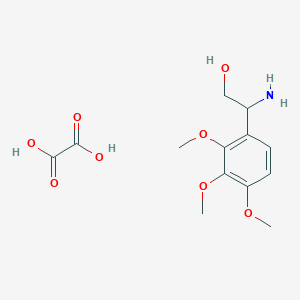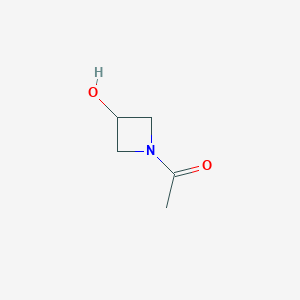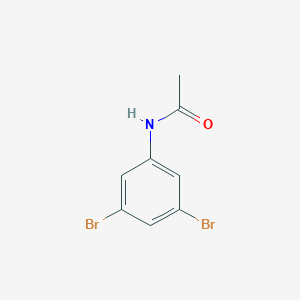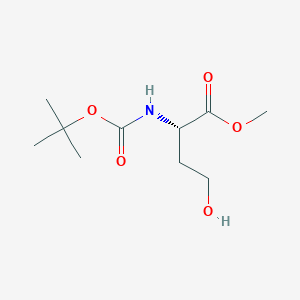
N-BOC-L-HOMOSERINA ÉSTER METÍLICO
Descripción general
Descripción
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protección N-Boc de Aminas
El compuesto se utiliza en la protección N-Boc de aminas . Este proceso implica la protección del grupo amino, que es crucial debido a su presencia en varios compuestos biológicamente activos . El grupo tert-butoxicarbonilo (Boc) se utiliza ampliamente para la protección de la amina entre varios grupos protectores . La protección N-Boc se logra en un excelente rendimiento aislado en un corto tiempo de reacción a temperatura ambiente .
Bloques de Construcción en la Síntesis Química
“N-BOC-L-HOMOSERINA ÉSTER METÍLICO” se utiliza como un bloque de construcción en la síntesis química . A menudo se utiliza en la preparación de otras moléculas complejas debido a su estructura y propiedades específicas .
Preparación de Análogos del Antígeno Tn
El compuesto se utiliza en la preparación de análogos del antígeno Tn . Estos análogos son importantes en el estudio de la inmunología del cáncer, ya que el antígeno Tn es un antígeno de carbohidratos asociado a tumores .
Preparación de Análogos del Ácido L-glutámico p-Nitroanilida
“this compound” se utiliza en la preparación de análogos del ácido L-glutámico p-nitroanilida . Estos análogos son útiles en el estudio de la cinética enzimática y los mecanismos
Safety and Hazards
Direcciones Futuras
The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes . The use of ionic liquids in organic synthesis offers several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .
Mecanismo De Acción
Target of Action
It is often used as a reagent in biochemical studies to stimulate oxide exchange
Mode of Action
The compound is used for the N-Boc protection of amines . The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .
Biochemical Pathways
The compound plays a crucial role in the protection and deprotection of functional groups, which is a fundamental process in synthetic chemistry .
Pharmacokinetics
The compound is generally stable and relatively safe under normal use conditions .
Result of Action
The result of the action of N-BOC-L-HOMOSERINE METHYL ESTER is the protection of amines, which is crucial due to their presence in various biologically active compounds . The compound achieves selective N-Boc protection in excellent isolated yield .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-BOC-L-HOMOSERINE METHYL ESTER. For instance, the compound is generally stable and relatively safe under normal use conditions . It should be stored in a sealed, dry environment, preferably in a freezer, under -20°c .
Propiedades
IUPAC Name |
methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNVPOPPBRMFNG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441781 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120042-11-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-L-homoserinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

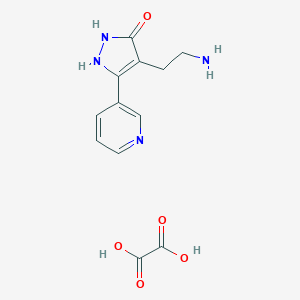
![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

